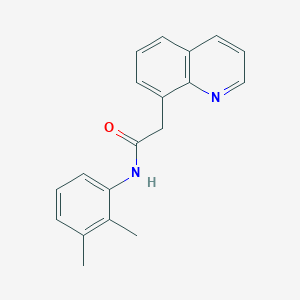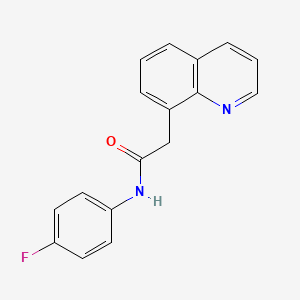
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. DMTB is a benzamide derivative that has shown promise as an inhibitor of protein-protein interactions, making it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide works by binding to the SH2 domain of STAT3, preventing its interaction with its coactivator and inhibiting its transcriptional activity. This results in the downregulation of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its high potency and specificity for inhibiting the interaction between STAT3 and its coactivator. However, one limitation is that N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide may have off-target effects on other proteins that contain SH2 domains, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide. One area of interest is exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide's inhibitory effects on protein-protein interactions, which could lead to the development of more potent and specific inhibitors. Finally, research is needed to determine the potential off-target effects of N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide on other proteins, which could inform the design of experiments using this compound.
Métodos De Síntesis
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide can be synthesized through a multistep process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and 4-chlorobenzoyl chloride. The resulting product can then be purified using column chromatography to obtain pure N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to be a potent inhibitor of the interaction between the transcription factor STAT3 and its coactivator, making it a valuable tool for studying the role of STAT3 in cancer and other diseases. Additionally, N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOUJUFYVZJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)


![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-piperidin-1-ylmethanone](/img/structure/B7505752.png)






